Ethyl 2-bromo-2,2-dichloroacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrCl2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWOKTZWOKIZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600793 | |
| Record name | Ethyl bromo(dichloro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109926-11-6 | |
| Record name | Ethyl bromo(dichloro)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies of Chemical Reactions Involving Ethyl 2 Bromo 2,2 Dichloroacetate and Analogs
Nucleophilic Substitution Reaction Pathways
The carbon atom attached to the halogens in ethyl 2-bromo-2,2-dichloroacetate is electrophilic due to the inductive effect of the halogens and the adjacent carbonyl group. This makes it susceptible to attack by nucleophiles. Nucleophilic substitution reactions involving halogenoalkanes typically proceed via S_N1 or S_N2 mechanisms. However, the presence of three bulky halogen atoms and the potential for steric hindrance makes a classic S_N2 backside attack challenging.
The reaction pathway is heavily influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can displace one of the halogen atoms, with the bromide ion being the superior leaving group compared to the chloride ion.
Common Nucleophilic Substitution Reactions:
Reaction with Hydroxide (B78521): In an aqueous solution, hydroxide ions can act as nucleophiles, leading to the formation of an alcohol through the replacement of a halogen. savemyexams.com
Reaction with Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that can replace a halogen atom to form a nitrile. savemyexams.com This reaction is typically carried out using an ethanolic solution of potassium cyanide. savemyexams.com
Reaction with Ammonia (B1221849): Ammonia (NH₃) can also act as a nucleophile, leading to the formation of primary amines. savemyexams.com The reaction is often performed with excess ammonia in ethanol (B145695) under pressure. savemyexams.com
The mechanism for these substitutions on a heavily halogenated carbon is complex. It may involve initial attack at the carbonyl carbon, or it could proceed through intermediates that deviate from simple S_N1 or S_N2 pathways, potentially involving single-electron transfer (SET) processes, especially with certain nucleophiles.
Radical Addition and Cyclization Processes
The carbon-bromine bond in this compound is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This radical intermediate is central to several addition and cyclization reactions.
Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for the difunctionalization of unsaturated compounds like alkenes and alkynes. researcher.life The process is typically initiated by a transition metal catalyst or by photochemical methods. researcher.lifemdpi.com For substrates like this compound, the mechanism generally involves the following steps:
Initiation: A catalyst, often a transition metal complex in a low oxidation state (e.g., Cu(I)), abstracts the bromine atom from this compound. This generates a dichlorinated radical species and the oxidized metal complex (e.g., Cu(II)Br).
Propagation: The generated carbon-centered radical adds across the double or triple bond of an unsaturated substrate. This creates a new radical intermediate.
Termination: The new radical abstracts a halogen atom from the oxidized metal complex, regenerating the catalyst in its lower oxidation state and forming the final product.
Recent advancements have utilized visible-light photoredox catalysis to initiate ATRA reactions. mdpi.comnih.govresearchgate.net For instance, iridium or iron-based photocatalysts can be used to generate the necessary radical species under mild conditions. nih.govrsc.org The reaction of similar compounds, such as ethyl 2-bromo-2,2-difluoroacetate, with alkenes under visible light irradiation has been shown to be an effective method for hydrodifluoroacetylation. researchgate.net
| Catalyst System | Substrate | Product Type | Key Features |
| Visible-Light/Iron Catalyst | Alkenes and CH₂Br₂ | 1,3-Dibromo Compounds | Excellent atom economy, broad substrate scope. nih.gov |
| Photoredox/Manganese Catalysis | Alkenes and Bromonitromethane | Functionalized Bromo-nitro Compounds | Dual catalytic system for redox activation and C-Br bond formation. mdpi.com |
| Photoredox/Copper Catalysis | Alkenes and Fluoroalkyl Bromides | Functionalized Fluoroalkyl Bromides | Synergistic use of Iridium photocatalyst and Copper catalyst. rsc.org |
Electrochemical methods provide a powerful and environmentally friendly way to initiate radical reactions. In the context of haloacetates, electroreduction can be used to generate radical anions or carbanions, which can then undergo intramolecular cyclization.
The mechanism involves the transfer of an electron from a cathode to the haloacetate molecule. This can lead to the cleavage of the carbon-halogen bond, forming a radical intermediate. If the molecule contains an appropriately positioned unsaturated group (e.g., an alkyne), this radical can attack the unsaturated bond, initiating a cyclization cascade. Catalytic reduction of haloalkynes using electrogenerated nickel(I) salen complexes has been shown to produce carbocycles, with a proposed mechanism involving alkyn-1-yl radicals formed from the cleavage of the carbon-halogen bond. nih.gov While this specific example does not use this compound, the principle of electroreductive generation of radicals for cyclization is analogous.
Elimination Reactions Leading to Cyclopropanation
This compound and its analogs can serve as precursors for the formation of cyclopropane (B1198618) rings. These reactions often proceed via the formation of a carbanion or a carbene intermediate.
One established method for forming cyclopropanes is the Michael-initiated ring closure (MIRC) reaction. In this process, a nucleophile adds to an electron-deficient alkene, and the resulting carbanion then acts as a nucleophile to displace a halide from a compound like this compound. Alternatively, a base can deprotonate the haloacetate (if a proton is present on the alpha-carbon), and the resulting enolate can react.
Electrochemical reduction has also been successfully employed for cyclopropanation reactions using alkyl 2-haloacetates. nih.gov The electrochemical reduction of alkyl 2-chloroacetates in a divided cell can produce corresponding cyclopropane derivatives. nih.gov The proposed mechanism involves the generation of an enolate ion intermediate which then participates in the cyclopropanation. nih.gov Although the yields are sometimes moderate, this method represents an environmentally benign synthetic route. nih.gov
| Reactant 1 | Reactant 2 | Method | Key Intermediate | Product |
| Alkyl 2-chloroacetate | Alkyl 2-chloroacetate | Electrochemical Reduction | Enolate Ion | 1,2,3-trisubstituted cyclopropane derivative nih.gov |
| Diethyl Fumarate | Ethyl 2-chloroacetate | Base (K₂CO₃) | Enolate Ion | Triethyl cyclopropane-1,2,3-tricarboxylate nih.gov |
| Ethylene (B1197577) | Ethyl Diazoacetate | Gold Catalysis | Gold Carbene | Ethyl cyclopropanecarboxylate (B1236923) beilstein-journals.org |
Transition Metal-Catalyzed Transformations
Transition metals can catalyze a wide array of transformations involving halogenated compounds. These catalysts can interact with the carbon-halogen bond or facilitate the in-situ generation of reactive intermediates like metal carbenes. snnu.edu.cn
For example, gold complexes have been shown to catalyze the cyclopropanation of ethylene using ethyl diazoacetate, a compound that generates a carbene. beilstein-journals.org While not directly involving this compound, this demonstrates the role of transition metals in facilitating reactions of related functional groups. It is plausible that transition metals could mediate the formation of a dichlorocarbene (B158193) or a related carbenoid from this compound through reductive processes, which could then undergo cyclopropanation or C-H insertion reactions. snnu.edu.cn
Furthermore, transition metal catalysis is central to many azidation reactions. mdpi.com For instance, silver(I) can catalyze the cyclization/azidation of certain alkynyl ketones, and copper catalysts can be used for benzylic C-H azidation. mdpi.com These examples highlight the potential for using transition metal catalysts to introduce new functional groups by activating C-H or C-X bonds in the presence of a suitable azide (B81097) source.
Theoretical and Computational Investigations of Halogenated Acetate Esters
Quantum Chemical Approaches to Reaction Mechanisms
Quantum chemical methods are powerful tools for investigating the intricate details of chemical reactions at the molecular level. By solving the Schrödinger equation for a given system, these methods can map out the energetic landscape of a reaction, identifying reactants, products, intermediates, and transition states.
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules and predicting their properties. DFT calculations are used to explore the potential energy surfaces of reactions, thereby elucidating the most probable reaction pathways.
In a similar vein, DFT calculations have been used to investigate the chemo- and stereoselectivities of reactions involving 2-bromo-2-enals catalyzed by N-heterocyclic carbenes (NHCs). rsc.org These studies reveal the intricate details of the catalytic cycle, including the activation of the substrate, proton transfer events, and the key bond-forming steps that determine the final product's stereochemistry. rsc.org For a hypothetical reaction of ethyl 2-bromo-2,2-dichloroacetate, a similar DFT approach could be used to model its interaction with various nucleophiles or catalysts, predicting the likely course of the reaction.
The table below illustrates the types of energetic data that are typically obtained from DFT studies on reaction pathways, using a hypothetical example for the reaction of a generic nucleophile with a halogenated ester.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Pre-reaction Complex | -5.2 | van der Waals complex |
| Transition State 1 | +15.8 | First energy barrier |
| Intermediate | -2.1 | A stable intermediate species |
| Transition State 2 | +12.5 | Second energy barrier |
| Product Complex | -10.7 | van der Waals complex of products |
| Products | -8.5 | Final products |
This table is a hypothetical representation based on typical DFT study results for related compounds.
The transition state is a critical point on the potential energy surface (PES) that represents the highest energy barrier along the reaction coordinate. Identifying and characterizing the transition state is fundamental to understanding reaction kinetics. Computational methods allow for the precise location of transition state structures and the calculation of their energies.
The study of the potential energy surface provides a comprehensive map of all possible geometric arrangements of the atoms in a reacting system and their corresponding energies. For complex reactions, the PES can feature multiple transition states and intermediates, and in some cases, bifurcations where a single transition state leads to multiple products. acs.org
For halogenated esters, the nature of the halogen atoms significantly influences the structure and energy of the transition state. In SN2 reactions of acetate (B1210297) ions with alkyl chlorides, for instance, ab initio calculations have been used to determine transition state structures. stanford.edu These studies show how the substitution pattern on the alkyl halide affects the geometry and energy of the transition state.
In the context of this compound, a computational analysis would likely focus on reactions such as nucleophilic substitution, where one of the halogen atoms is displaced. The potential energy surface would reveal the activation energies for the displacement of the bromine versus a chlorine atom, providing insight into the selectivity of such reactions. The presence of three halogen atoms on the α-carbon would create a sterically hindered environment, which would be reflected in the calculated geometry of the transition state.
The table below shows representative data that would be sought in a computational study of a transition state for a hypothetical SN2 reaction of this compound with a nucleophile (Nu).
| Parameter | Value | Description |
| C-Nu bond length (Å) | 2.15 | Forming bond |
| C-Br bond length (Å) | 2.50 | Breaking bond |
| C-Cl bond lengths (Å) | 1.80 | Spectator bonds |
| Nu-C-Br angle (°) | 175.0 | Angle of approach and departure |
| Activation Energy (kcal/mol) | 22.5 | Energy barrier for the reaction |
This table is a hypothetical representation based on typical transition state analysis for related compounds.
Conformational Analysis and Molecular Interactions
The three-dimensional structure of a molecule, including its various possible conformations, plays a crucial role in its reactivity and physical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies.
For this compound, rotation around the C-C and C-O single bonds gives rise to different spatial arrangements of the atoms. The presence of bulky and electronegative halogen atoms leads to significant steric and electrostatic interactions that govern the conformational preferences.
Theoretical and spectroscopic analyses of related compounds, such as 1-chloro- and 1-bromo-2-propanol, have shown that conformers with the halogen and hydroxyl groups in a gauche orientation are strongly prevalent. researchgate.net This preference is often attributed to a combination of steric repulsion and hyperconjugative interactions. For instance, NBO (Natural Bond Orbital) analysis of 1,2-dihaloethanes revealed that the gauche effect in 1,2-difluoroethane (B1293797) is due to a CH/CF* hyperconjugation. researchgate.net
In the case of this compound, one would expect significant repulsive interactions between the bromine and chlorine atoms, as well as between these halogens and the ester group. Computational studies on similar molecules, like 1,3-dihaloacetones, have identified multiple stable conformers with their populations being dependent on the solvent polarity. auremn.org.br
The following table summarizes the expected stable conformers and their relative energies for a molecule like this compound, based on studies of similar halogenated esters.
| Conformer | Dihedral Angle (X-C-C=O) | Relative Energy (kcal/mol) | Description |
| Anti | ~180° | 0.0 | The most stable conformer with the bulky groups far apart. |
| Gauche 1 | ~60° | 1.5 | A less stable conformer with some steric strain. |
| Gauche 2 | ~-60° | 1.5 | Energetically equivalent to Gauche 1. |
This table is a hypothetical representation based on conformational analysis of related halogenated compounds.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry can be a powerful predictive tool for understanding and forecasting the reactivity and selectivity of organic compounds in various transformations. By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials, it is possible to identify the most reactive sites in a molecule and predict how it will interact with other reagents.
For this compound, the presence of three electron-withdrawing halogen atoms on the α-carbon makes the carbonyl carbon highly electrophilic and the α-carbon susceptible to nucleophilic attack. The relative reactivity of the C-Br versus the C-Cl bonds is a key question that computational methods can address. Generally, the C-Br bond is weaker and bromine is a better leaving group than chlorine, suggesting that reactions involving nucleophilic substitution would likely occur at the C-Br bond.
Studies on the radical reactions of alkyl 2-bromo-2,2-difluoroacetates have shown that the C-Br bond is readily cleaved to form a difluoroacetyl radical, which can then participate in various addition reactions. researchgate.net A similar reactivity pattern would be expected for this compound, where homolytic cleavage of the C-Br bond would be more favorable than that of the C-Cl bonds.
The following table presents key reactivity indices that could be calculated for this compound to predict its behavior in chemical reactions.
| Parameter | Predicted Value | Implication for Reactivity |
| Charge on α-Carbon | +0.25 | Electrophilic site for nucleophilic attack. |
| Charge on Carbonyl Carbon | +0.60 | Highly electrophilic, susceptible to nucleophilic addition. |
| LUMO Energy (eV) | -1.5 | Low-lying LUMO indicates good electron-accepting ability. |
| C-Br Bond Dissociation Energy (kcal/mol) | ~65 | Weaker than C-Cl, indicating preferential cleavage. |
| C-Cl Bond Dissociation Energy (kcal/mol) | ~80 | Stronger than C-Br, less likely to cleave. |
This table presents hypothetical but plausible reactivity indices for this compound based on general principles and data for related compounds.
Advanced Analytical Techniques for Research and Characterization
Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)
Spectroscopic techniques are indispensable for confirming the molecular structure of Ethyl 2-bromo-2,2-dichloroacetate. Beyond simple identification, advanced methods provide detailed insights into the electronic environment of individual atoms and the vibrational modes of chemical bonds.
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of the chemical bonds within a molecule, offering a unique "fingerprint" of the compound.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks would include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the ethyl group. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, generally below 800 cm⁻¹.
| Predicted FTIR Data for this compound | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch (ester) | 1735-1750 |
| C-O stretch (ester) | 1100-1300 |
| C-Cl stretch | 600-800 |
| C-Br stretch | 500-600 |
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. chemicalbook.com While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the FTIR spectrum. Conversely, the C-Cl and C-Br bonds, being more polarizable, are expected to give rise to strong Raman signals. mdpi.com This makes FT-Raman particularly useful for characterizing the halogenated portion of the molecule. The symmetric vibrations and those of the carbon backbone often produce more intense Raman scattering.
Mass Spectrometry (MS) in Mechanistic and Product Analysis
Mass spectrometry is a powerful analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio. It is particularly valuable for analyzing reaction products and for mechanistic studies involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. In the analysis of this compound, the mass spectrometer would reveal a characteristic fragmentation pattern. A key feature would be the isotopic pattern of the molecular ion peak and fragments containing chlorine and bromine, due to the natural abundance of their isotopes (³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br). docbrown.infoneu.edu.tr Common fragmentation pathways would likely involve the loss of the ethoxy group, the bromine atom, and chlorine atoms.
| Predicted GC-MS Fragmentation Data for this compound | |
| Fragment Ion | Predicted m/z |
| [M]+ | Isotopic cluster around 250 |
| [M - OCH2CH3]+ | Isotopic cluster around 205 |
| [M - Br]+ | Isotopic cluster around 171 |
| [CCl2COOCH2CH3]+ | Isotopic cluster around 155 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of less volatile byproducts or metabolites of this compound that may be present in complex matrices like environmental water samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.netresearchgate.net LC-MS can handle a wider range of compound polarities and molecular weights than GC-MS. udel.edu The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of molecules, often preserving the molecular ion, which is crucial for identification. In the context of studying reactions involving this compound, LC-MS can be used to track the formation of hydrolysis products, such as 2-bromo-2,2-dichloroacetic acid, and other transformation products in aqueous environments. dntb.gov.uachemsrc.com
Micro-LC QTOFMS for Comprehensive Metabolite and Byproduct Identification
Micro-Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (Micro-LC QTOFMS) represents a cutting-edge technique for the non-targeted analysis of complex mixtures, such as those containing disinfection byproducts in water. mdpi.comnih.gov This method combines the high-resolution separation of micro-LC with the high mass accuracy and sensitivity of QTOF-MS. This is particularly advantageous for identifying unknown metabolites and byproducts of this compound. The high mass accuracy allows for the confident determination of elemental compositions of unknown peaks, which is a significant step in their structural elucidation. mdpi.comresearchgate.net
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatographic techniques are central to the analytical chemistry of haloaliphatic compounds. For non-volatile esters such as this compound, liquid chromatography is the method of choice. It allows for the separation of the main component from starting materials, by-products, and degradation products, providing critical data on sample purity and reaction progress.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of halogenated organic compounds. While specific, detailed HPLC methods for this compound are not extensively published in peer-reviewed literature, standard reversed-phase HPLC methodologies can be readily adapted for its analysis.
For compounds of this nature, a reversed-phase C18 column is typically employed. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is often preferred to ensure the effective separation of the target compound from both more polar impurities (which elute earlier) and less polar impurities (which elute later).
A typical mobile phase for analyzing ethyl haloacetates consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of water and progressively increase the concentration of the organic solvent to elute more strongly retained components. Due to the lack of a strong chromophore in this compound, detection can be challenging. A Diode-Array Detector (DAD) or a UV-Vis detector set at a low wavelength (e.g., ~210 nm) is generally used, although this may offer limited sensitivity and selectivity.
To overcome detection limitations, derivatization techniques can be employed, particularly when analyzing for trace-level impurities or related acidic by-products. For instance, if hydrolysis to the corresponding 2-bromo-2,2-dichloroacetic acid is a concern, the acid can be derivatized with a reagent like 2-nitrophenylhydrazine, which introduces a strongly UV-absorbing group, significantly enhancing detection sensitivity. researchgate.netnih.govgoogle.com
Table 1: Illustrative HPLC Parameters for Analysis of Related Halo-Esters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | DAD at 210 nm |
| Injection Vol. | 10 µL |
This table presents a generalized starting method for compounds structurally similar to this compound, based on common practices in reversed-phase chromatography.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. UPLC systems utilize columns packed with smaller sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures.
The primary advantage of UPLC for the analysis of this compound is the potential for much faster analysis times without sacrificing chromatographic resolution. A typical HPLC run of 15-20 minutes can often be reduced to 2-3 minutes using UPLC. This high-throughput capability is invaluable for real-time reaction monitoring, where rapid feedback on the conversion of reactants and the formation of products and by-products is crucial for process optimization.
Furthermore, the enhanced resolution provided by UPLC allows for a more accurate assessment of purity by separating impurities that might co-elute with the main peak in a standard HPLC separation. The sharper, more concentrated peaks obtained in UPLC also lead to increased sensitivity, which is beneficial for detecting and quantifying trace-level impurities.
Table 2: Representative UPLC Parameters for High-Throughput Analysis
| Parameter | Setting |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 98% B over 2 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Detector | DAD (200-400 nm) / Mass Spectrometer |
| Injection Vol. | 1 µL |
This table illustrates a typical UPLC method that could be developed for the rapid analysis of this compound, emphasizing speed and enhanced resolution.
Biochemical and Pharmacological Research Applications Non Clinical Focus
Interaction with Biological Macromolecules and Enzyme Systems
No data tables or detailed research findings could be generated for Ethyl 2-bromo-2,2-dichloroacetate.
Preclinical Investigations in Animal Models (Focus on Mechanistic Understanding)
Effects on Organ-Specific Metabolic Processes (e.g., Hepatic Lipid Metabolism)
Specifically, administration of DCA to normal rats led to a decrease in serum triglycerides. nih.gov In vitro studies using isolated rat liver cells further elucidated this mechanism, showing that at a concentration of 10 mM, DCA inhibited the incorporation of tritiated water into fatty acids by 33 ± 4%. nih.gov Conversely, fatty acid oxidation was observed to increase by 76 ± 7% in the presence of DCA. nih.gov These findings suggest that the compound shifts the liver's metabolic focus from lipid storage to lipid utilization.
Further research in a mouse model of sepsis, a condition often associated with hepatic metabolic dysfunction, has shown that DCA can reverse the accumulation of triglycerides in hepatocytes. oup.com This effect is linked to the transcriptional repression of lipid metabolism pathways in the liver during sepsis, which is ameliorated by DCA administration. oup.com The restoration of normal hepatic lipid metabolism by DCA in this model underscores its potential to modulate lipid metabolic pathways in a disease context. oup.com
Interactive Data Table: Effect of Dichloroacetate (B87207) on Hepatic Lipid Metabolism in Rats
| Parameter | Effect of Dichloroacetate | Percentage Change | Reference |
| Fatty Acid Synthesis | Inhibition | 33 ± 4% decrease | nih.gov |
| Fatty Acid Oxidation | Stimulation | 76 ± 7% increase | nih.gov |
| Serum Triglycerides | Decrease | Not specified | nih.gov |
Impact on Mitochondrial Function
Dichloroacetate is well-documented for its profound impact on mitochondrial function, primarily through its inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.gov By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex (PDC), which in turn facilitates the conversion of pyruvate to acetyl-CoA, a key substrate for the mitochondrial tricarboxylic acid (TCA) cycle. This shift enhances oxidative phosphorylation.
In preclinical models, DCA has been shown to reverse mitochondrial hyperpolarization, a state often observed in pathological conditions. nih.gov This is accompanied by an increase in the production of mitochondrial reactive oxygen species (ROS). nih.gov While excessive ROS can be detrimental, a moderate increase can trigger signaling pathways leading to apoptosis in abnormal cells. nih.gov
Studies in models of FBXL4 disease, a mitochondrial disorder, have shown that DCA can improve mitochondrial function. dtic.mil Furthermore, in pancreatic cancer cell lines, DCA treatment led to a reduction in mitochondrial oxygen consumption despite the activation of pyruvate dehydrogenase. nih.gov This was associated with an increase in ROS production and mitochondrial DNA (mtDNA). nih.gov
In a mouse model of sepsis, DCA administration was found to restore the levels of TCA cycle metabolites, with the exception of fumarate, to control levels. researchgate.net This indicates a restoration of mitochondrial energetic pathways that are disrupted during the septic state. researchgate.net
Interactive Data Table: Impact of Dichloroacetate on Mitochondrial Parameters
| Parameter | Effect of Dichloroacetate | Model System | Reference |
| Mitochondrial Polarization | Reversal of Hyperpolarization | Glioblastoma Cells | nih.gov |
| Mitochondrial ROS | Increased Production | Glioblastoma Cells | nih.gov |
| Mitochondrial Oxygen Consumption | Reduced | Pancreatic Cancer Cells | nih.gov |
| TCA Cycle Metabolites | Restoration to control levels | Sepsis Mouse Model | researchgate.net |
Environmental Dynamics and Degradation Pathways of Halogenated Acetate Esters
Hydrolytic Degradation Mechanisms and Kinetics in Aquatic Environments
The primary abiotic degradation pathway for esters in aquatic environments is hydrolysis, a reaction in which the ester is cleaved by water into its constituent alcohol and carboxylic acid. For Ethyl 2-bromo-2,2-dichloroacetate, this reaction would yield ethanol (B145695) and 2-bromo-2,2-dichloroacetic acid. The rate of this reaction is influenced by pH and temperature.
Ester hydrolysis can be catalyzed by both acids and bases. The susceptibility of the ester to hydrolysis is also influenced by the nature of the substituents on the acyl and alkyl groups. The presence of electron-withdrawing halogen atoms on the acetate (B1210297) moiety of this compound is expected to influence the hydrolysis rate. Generally, halogen substitution on the acyl group can affect the stability of the transition state during hydrolysis.
Table 1: General Factors Influencing Hydrolytic Degradation of Halogenated Acetate Esters
| Parameter | Influence on Hydrolysis Rate | Rationale |
| pH | Generally faster at acidic and alkaline pH compared to neutral pH. | Acid and base catalysis of the ester hydrolysis reaction. |
| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to occur. |
| Halogen Substituents | The number and type of halogens affect the electronic properties of the carbonyl carbon, influencing its susceptibility to nucleophilic attack by water. | Electron-withdrawing halogens can increase the partial positive charge on the carbonyl carbon, potentially increasing the rate of hydrolysis. |
Microbial Transformation and Biodegradation Processes in Various Matrices
Microbial transformation is a significant degradation pathway for many organic pollutants in the environment. For this compound, biodegradation would likely involve two key enzymatic processes: the hydrolysis of the ester bond and the cleavage of the carbon-halogen bonds.
It is probable that the initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage by non-specific esterases, which are common in various microorganisms. This would result in the formation of ethanol and 2-bromo-2,2-dichloroacetic acid. Ethanol can be readily utilized as a carbon source by a wide range of microorganisms.
The subsequent degradation of the resulting 2-bromo-2,2-dichloroacetic acid would depend on the ability of microorganisms to dehalogenate this compound. Research on the biodegradation of haloacetic acids (HAAs) has shown that various bacteria, particularly from the phylum Proteobacteria, are capable of degrading these compounds. The biodegradability of HAAs is dependent on the number and type of halogen substituents. Generally, mono-halogenated acetic acids are more readily degraded than di- and tri-halogenated ones. For instance, monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA) are reported to be more biodegradable than trichloroacetic acid (TCAA) and dibromoacetic acid (DBAA) nih.gov. The order of biodegradability for some HAAs has been reported as monobromo > monochloro > bromochloro > dichloro > dibromo > trichloroacetic acid nih.gov.
The key enzymes involved in the biodegradation of HAAs are haloacetate dehalogenases, which catalyze the cleavage of the carbon-halogen bond. This process can occur under both aerobic and anaerobic conditions. The presence of both bromine and chlorine atoms in 2-bromo-2,2-dichloroacetic acid may present a challenge for microbial degradation, and the specific pathways and microbial consortia capable of degrading this mixed haloacetic acid are not well-documented.
Table 2: Microbial Degradation Potential of Structurally Related Haloacetic Acids
| Compound | Biodegradability | Degrading Microorganisms (Examples) |
| Monochloroacetic Acid (MCAA) | Readily biodegradable | Afipia spp., Methylobacterium sp. rsc.org |
| Monobromoacetic Acid (MBAA) | Readily biodegradable | Afipia spp., Methylobacterium sp. rsc.org |
| Dichloroacetic Acid (DCAA) | Biodegradable | Afipia spp., Methylobacterium sp. rsc.org |
| Trichloroacetic Acid (TCAA) | Recalcitrant to biodegradation | Limited degradation by some isolates nih.govrsc.org |
| Dibromoacetic Acid (DBAA) | Recalcitrant to biodegradation | Limited degradation by some isolates rsc.org |
Photolytic Degradation and Atmospheric Fate Studies
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons of light. In the context of this compound, this could occur in sunlit surface waters or in the atmosphere.
In aquatic environments, the direct photolysis of a compound depends on its ability to absorb light at wavelengths present in sunlight (primarily >290 nm). The presence of chromophores (light-absorbing groups) in the molecule is crucial. While the ester group itself does not strongly absorb sunlight, the carbon-halogen bonds can be susceptible to photolytic cleavage. Studies on haloacetic acids have shown that they can undergo photodegradation, and the rate of degradation is generally proportional to the number of halogen atoms in the molecule rsc.org. For instance, photodegradation half-lives in the presence of a titanium dioxide photocatalyst at 15°C were reported to be 6, 10, and 42 days for tri-, di-, and mono-chloroacetic acids, respectively, and 8, 14, and 83 days for the corresponding bromoacetic acids rsc.org. The mixed bromochloroacetic acid had a half-life of 18 days under the same conditions rsc.org. This suggests that this compound, with three halogen atoms, could undergo photolytic degradation.
The atmospheric fate of volatile and semi-volatile organic compounds is largely determined by their reaction with photochemically generated oxidants, such as the hydroxyl radical (•OH). While specific data on the atmospheric chemistry of this compound is not available, studies on other ethyl esters, like ethyl acetate, indicate that they are attacked by OH radicals in the atmosphere. This oxidative attack can lead to the formation of more water-soluble compounds that are subsequently removed from the atmosphere by wet deposition (rain). It can be inferred that this compound, if it volatilizes into the atmosphere, would likely undergo similar oxidative degradation processes.
Table 3: Photocatalytic Degradation Half-Lives of Selected Haloacetic Acids in Water (with TiO2 at 15°C)
| Compound | Half-life (days) rsc.org |
| Trichloroacetic Acid | 6 |
| Dichloroacetic Acid | 10 |
| Monochloroacetic Acid | 42 |
| Tribromoacetic Acid | 8 |
| Dibromoacetic Acid | 14 |
| Monobromoacetic Acid | 83 |
| Bromochloroacetic Acid | 18 |
Soil and Sediment Interactions: Adsorption, Desorption, and Leaching Potential
The behavior of this compound in soil and sediment is governed by its partitioning between the solid and aqueous phases, a process known as sorption. The extent of sorption influences its mobility and bioavailability. The key parameters used to describe sorption are the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).
The sorption of organic compounds to soil and sediment is often correlated with the organic carbon content of the solid matrix. Compounds with high Koc values tend to adsorb strongly to organic matter and are therefore less mobile, having a lower potential to leach into groundwater. Conversely, compounds with low Koc values are more mobile.
Specific Kd or Koc values for this compound are not available in the scientific literature. However, some general predictions can be made based on its structure. As an ester, it is a neutral molecule, and its sorption will be influenced by its hydrophobicity. The presence of halogen atoms can increase the molecular weight and potentially the hydrophobicity, which would favor sorption.
It is important to consider that in soil and sediment environments, this compound would be subject to both hydrolytic and microbial degradation, as discussed in previous sections. The hydrolysis of the ester to form 2-bromo-2,2-dichloroacetic acid would significantly alter its sorption behavior. The resulting carboxylic acid is ionizable, and its sorption would be highly dependent on the pH of the soil or sediment. At typical environmental pH values, the acid would exist as an anion, which is generally more mobile in soil than the neutral ester form due to electrostatic repulsion from negatively charged soil particles.
Formation as Disinfection By-products (DBPs) and Environmental Occurrence Research
Halogenated organic compounds are well-known to be formed as disinfection byproducts (DBPs) during the chemical disinfection of water, particularly through chlorination. The reaction of disinfectants like chlorine with natural organic matter (NOM) present in raw water sources leads to the formation of a wide array of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs).
The presence of bromide in the source water is a critical factor in the formation of brominated DBPs. Chlorine can oxidize bromide to hypobromous acid, which is a more reactive halogenating agent than hypochlorous acid. This leads to the formation of brominated and mixed bromo-chloro DBPs. The speciation of DBPs is strongly influenced by the bromide concentration in the water.
While there is extensive research on the formation of various HAAs, including mixed bromo-chloro species like bromochloroacetic acid, as DBPs, there is no direct evidence in the reviewed literature for the formation of their ethyl esters, such as this compound, during water disinfection. It is plausible that the corresponding acid, 2-bromo-2,2-dichloroacetic acid, could be formed as a DBP. The subsequent esterification to form the ethyl ester would require the presence of ethanol in the water, which is not a typical constituent of drinking water at significant concentrations.
Research on the environmental occurrence of this compound is also lacking. Monitoring studies of drinking water have identified a wide range of halogenated DBPs, but these have primarily focused on the more common and regulated classes like THMs and HAAs. The absence of data on the occurrence of this compound suggests that it is either not a significant DBP, is present at concentrations below current detection limits, or has not been specifically targeted in environmental monitoring programs.
Table 4: Common Classes of Halogenated Disinfection Byproducts
| DBP Class | Examples | General Formation Conditions |
| Trihalomethanes (THMs) | Chloroform, Bromoform, Bromodichloromethane, Dibromochloromethane | Reaction of chlorine with NOM. Brominated THMs form in the presence of bromide. |
| Haloacetic Acids (HAAs) | Monochloroacetic acid, Dichloroacetic acid, Trichloroacetic acid, Monobromoacetic acid, Dibromoacetic acid, Bromochloroacetic acid | Reaction of chlorine with NOM. Brominated HAAs form in the presence of bromide. |
| Haloacetonitriles (HANs) | Dichloroacetonitrile, Bromochloroacetonitrile, Dibromoacetonitrile | Reaction of chlorine with nitrogen-containing NOM. |
| Haloketones | 1,1,1-Trichloropropanone | Reaction of chlorine with specific NOM precursors. |
Q & A
Q. What are the key synthetic routes for Ethyl 2-bromo-2,2-dichloroacetate, and how are reaction conditions optimized?
this compound can be synthesized via halogenation of ethyl dichloroacetate using brominating agents (e.g., Br₂ or NBS) under controlled conditions. Advanced methods involve transition metal-catalyzed coupling reactions. For example:
- Copper-mediated synthesis : Activated copper powder (1.6 g, 26 mmol) is combined with the substrate in dry DMSO or DMF at 40–60°C for 12 hours, yielding ~44% product after extraction .
- Solvent effects : Polar aprotic solvents like DMSO enhance reaction rates due to their ability to stabilize intermediates .
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Copper powder | Catalyst | 60°C, inert atmosphere | 44% |
| DMSO/DMF | Solvent | Reflux, 12 h | Optimized |
Reaction monitoring via HPLC or TLC is critical to avoid over-halogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify the ester group (δ ~4.2 ppm for CH₂CH₃) and halogenated carbons (δ ~70–90 ppm for C-Br/Cl) .
- IR : Strong C=O stretch (~1740 cm⁻¹) and C-Br/Cl vibrations (~550–650 cm⁻¹) confirm functional groups .
- X-ray diffraction : Resolves spatial arrangement of the bromine and chlorine substituents, critical for stereochemical analysis .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 263.93) validate purity .
Advanced Questions
Q. How do electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing Cl and Br groups increase the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Key considerations:
- Leaving group ability : Bromine’s lower bond dissociation energy (vs. Cl) makes it the primary leaving group in SN₂ reactions .
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .
- Competing pathways : In protic solvents, elimination may dominate; aprotic solvents favor substitution .
Q. What strategies mitigate side reactions in metal-catalyzed cross-couplings involving this compound?
- Catalyst selection : Copper(I) iodide minimizes undesired homocoupling compared to Cu⁰ powder .
- Temperature control : Maintaining ≤60°C reduces decomposition of labile intermediates .
- Additives : Methanesulfonic acid (0.4 mmol) suppresses side reactions by protonating reactive anions .
- Workup protocols : Dilution with toluene and NH₄Cl washes quench reactive metal residues .
Q. How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
- DFT calculations : Compare activation energies for bromine vs. chlorine displacement. Bromine typically shows lower ΔG‡ due to weaker C-Br bonds .
- Molecular docking : Predicts interactions with enzymatic targets (e.g., kinase inhibitors), guiding drug design .
Data Contradictions and Resolution
- Discrepancy in halogen reactivity : Some studies report Cl as a leaving group in strongly acidic conditions, while Br dominates in neutral/basic media. Resolution: pH-dependent mechanistic studies are recommended .
- Yield variability : Copper-catalyzed reactions yield 44–60% depending on substrate purity. Recrystallization or column chromatography improves consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
